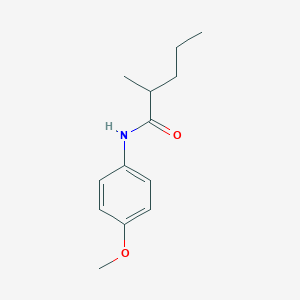

N-(4-methoxyphenyl)-2-methylpentanamide

Description

N-(4-Methoxyphenyl)-2-methylpentanamide is an acylamidide herbicide structurally characterized by a methoxy-substituted phenyl ring attached to a 2-methylpentanamide chain. This compound belongs to a class of herbicides known for their efficacy against annual grasses and broad-leaved weeds. Its mechanism involves inhibition of photosynthesis in plant chloroplasts, a trait shared with related herbicides like Karsil (N-(3,4-dichlorophenyl)-2-methylpentanamide) .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-10(2)13(15)14-11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIGVHVKQCMLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-methoxyphenyl)-2-methylpentanamide typically begins with 4-methoxyaniline and 2-methylpentanoic acid.

Amidation Reaction: The primary synthetic route involves the formation of an amide bond between the amine group of 4-methoxyaniline and the carboxylic acid group of 2-methylpentanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of N-(4-methoxyphenyl)-2-methylpentanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-methoxyphenyl)-2-methylpentanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-2-methylpentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: N-(4-methoxyphenyl)-2-methylpentanamide has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methylpentanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Phenyl Ring

Key Compounds:

- N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil) : A herbicide with chlorine substituents, exhibiting strong photosynthetic inhibition and environmental persistence. Decomposes into 2-methylvaleric acid and 3,4-dichloroaniline via microbial acylamidase activity .

- N-(4-Methoxyphenyl)pentanamide : A simplified albendazole derivative with anthelmintic activity. Demonstrates lower cytotoxicity than albendazole and favorable drug-likeness (logP, BBB permeability) .

Comparative Analysis:

| Property | N-(4-Methoxyphenyl)-2-Methylpentanamide | Karsil | N-(4-Methoxyphenyl)Pentanamide |

|---|---|---|---|

| Substituents | 4-OCH₃, 2-methylpentanamide | 3,4-Cl, 2-methylpentanamide | 4-OCH₃, pentanamide |

| Bioactivity | Herbicide (photosynthesis inhibitor) | Herbicide | Anthelmintic |

| Toxicity | Moderate (predicted) | High (cytotoxic) | Low (SH-SY5Y and Vero cells) |

| Metabolic Pathway | Amidase-mediated hydrolysis | Amidase-mediated hydrolysis | CYP450 metabolism |

| Environmental Impact | Likely lower persistence than Karsil | High persistence | Not applicable (pharmaceutical) |

Alkyl Chain Modifications

Key Compounds:

- N-(4-Methoxyphenyl)-2-Propylpentanamide: Features a propyl branch on the pentanamide chain (C15H23NO2, molar mass 249.35) .

- N-(4-Methoxyphenyl)formamide 2-O-β-D-Xyloside : A glycosylated derivative with anti-complement activity, isolated from Viola yedoensis .

Comparative Analysis:

- Chain Branching : 2-methyl vs. 2-propyl branches alter steric effects and enzymatic hydrolysis rates. Longer/bulkier chains (e.g., propyl) may delay decomposition, increasing environmental half-life .

- Glycosylation : Addition of xylose (as in N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside) enhances water solubility and bioactivity in medicinal contexts .

Biochemical and Environmental Considerations

- Enzymatic Hydrolysis : Karsil’s decomposition by Penicillium acylamidase suggests that methoxy-substituted analogs may undergo similar pathways but with altered kinetics due to reduced electrophilicity .

- Drug-Likeness : N-(4-Methoxyphenyl)pentanamide’s TPSA (49.3 Ų), logP (2.8), and solubility profile align with Lipinski’s rules, making it a viable oral drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.